6-chloro-2-iodothieno[2,3-b]pyridine
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Overview
Description
6-chloro-2-iodothieno[2,3-b]pyridine is a heterocyclic compound that contains both chlorine and iodine atoms attached to a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-iodothieno[2,3-b]pyridine typically involves the iodination of 7-chlorothieno[3,2-b]pyridine. One common method includes the following steps :
Starting Material: 7-chlorothieno[3,2-b]pyridine.
Reagent: n-butyllithium in tetrahydrofuran (THF) and hexane.
Reaction Conditions: The reaction is carried out at -70°C under an inert atmosphere.
Iodination: Iodine is added to the reaction mixture, and the temperature is gradually increased to room temperature.
Purification: The product is purified using silica gel column chromatography, yielding this compound as a yellow solid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-iodothieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[2,3-b]pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the thieno[2,3-b]pyridine core with aryl boronic acids.
Scientific Research Applications
6-chloro-2-iodothieno[2,3-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-chloro-2-iodothieno[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .
Comparison with Similar Compounds
Similar Compounds
7-chloro-2-iodothieno[3,2-b]pyridine: A closely related compound with similar structural features.
2-ethyl-6-chloroimidazo[1,2-a]pyridine: Another heterocyclic compound with chlorine and iodine atoms, known for its potent biological activity.
Pyridazine and Pyridazinone Derivatives: These compounds share a similar heterocyclic core and exhibit a wide range of biological activities.
Uniqueness
6-chloro-2-iodothieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of chlorine and iodine atoms allows for versatile functionalization, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1431869-34-9 |
---|---|
Molecular Formula |
C7H3ClINS |
Molecular Weight |
295.5 |
Purity |
95 |
Origin of Product |
United States |
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